2-(叔丁氧羰基氨基)-2-环丙基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

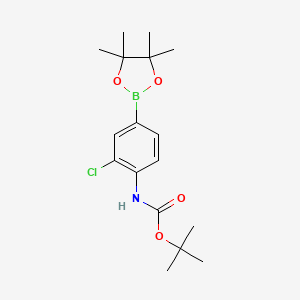

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) amino acids and derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility in the synthesis of amino acid derivatives, which are crucial building blocks in the development of pharmaceuticals and peptides .

Synthesis Analysis

The synthesis of tert-butoxycarbonyl amino acid derivatives can be achieved through various methods. One approach involves the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, which yields iminocarboxylates, precursors to fluorinated alpha-amino acids . Another method utilizes a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating tolerance to various functional groups . Additionally, a practical synthesis method has been developed for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic, showcasing the versatility of tert-butoxycarbonyl amino acid derivatives .

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl amino acid derivatives have been studied using X-ray crystallography and molecular mechanics methods. For instance, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric and chain structures .

Chemical Reactions Analysis

Tert-butoxycarbonyl amino acid derivatives participate in various chemical reactions. For example, they can be used as stable precursors for the synthesis of cysteine proteinase inhibitors . Directed hydrogenation methodologies have been applied to enantiopure tert-butoxycarbonylamino cyclopentene derivatives to yield single diastereomers of the corresponding cyclopentanecarboxylic acid methyl esters . Furthermore, iodolactamization has been employed as a key step in the enantioselective synthesis of complex cyclohexylcarbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl amino acid derivatives are influenced by the presence of the tert-butoxycarbonyl group. This group has been shown to have an electron-withdrawing character, affecting the acid-dissociation equilibria of alpha-substituted acetic acids . The tert-butoxycarbonyl group also enables the chemoselective tert-butoxycarbonylation of various substrates under mild conditions, as demonstrated by the use of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) .

科学研究应用

1. Preparation of tert-butoxycarbonyl derivatives of amino acids

- Application Summary : Tert-butoxycarbonyl derivatives of amino acids are used in peptide synthesis . The synthesis of these derivatives involves the use of di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

2. Synthesis of Racemic 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Application Summary : This compound, a derivative of β-(1,2,4-Triazol-1-yl)alanine, is synthesized from an oxazoline derivative . It’s a new derivative with potential biological activity .

- Methods and Procedures : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Results and Outcomes : The overall yield of the synthesis was 68% .

3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group

- Application Summary : The use of the tert-butoxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

4. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis

- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

5. Synthesis of Peptidic V1a Receptor Agonists

- Application Summary : Tert-butoxycarbonyl-protected amino acids are used in the synthesis of peptidic V1a receptor agonists .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

6. Synthesis of Photoactive Peptides

- Application Summary : Diarylethene (DAE) molecular photoswitches draw attention as building units in the preparation of diverse photoactive molecules. An interesting class of these molecules are photoactive peptides .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

7. Rapid, Effective Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

- Application Summary : This method describes the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods and Procedures : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

8. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis

- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

属性

IUPAC Name |

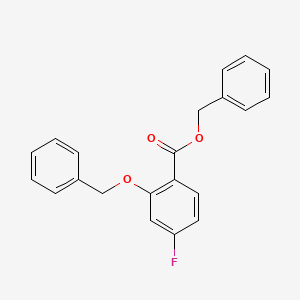

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)